4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde

Lipophilicity logP Membrane permeability

Select 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde for unrivaled synthetic versatility. This polysubstituted pyrimidine uniquely integrates a C4 chloro leaving group for SNAr diversification, a C5 aldehyde for reductive aminations or hydrazone formation, and a C2 methylthio handle for late-stage oxidation/displacement. This three-point orthogonal reactivity enables sequential derivatization without protection/deprotection steps—a critical advantage over simpler 5-carbaldehydes lacking the chloro handle or 4-chloro-2-(methylthio)pyrimidines lacking the aldehyde. Validated in US8980903B2 for cell cycle inhibitors and reported in antiandrogen synthesis, it is the definitive building block for convergent medicinal chemistry and PROTAC campaigns.

Molecular Formula C6H5ClN2OS
Molecular Weight 188.629
CAS No. 148256-82-0
Cat. No. B597746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde
CAS148256-82-0
Molecular FormulaC6H5ClN2OS
Molecular Weight188.629
Structural Identifiers
SMILESCSC1=NC=C(C(=N1)Cl)C=O
InChIInChI=1S/C6H5ClN2OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3
InChIKeyVMNYMIKGYQYJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 148256-82-0): A Multifunctional Pyrimidine Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 148256-82-0) is a polysubstituted pyrimidine derivative featuring three orthogonally reactive functional groups: a chloro leaving group at C4, a methylthio moiety at C2, and an aldehyde at C5 [1]. This unique substitution pattern renders it a versatile intermediate for the construction of diverse heterocyclic scaffolds, particularly in the development of kinase inhibitors and steroidal antiandrogens .

Why 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 148256-82-0) Cannot Be Replaced by Common Pyrimidine Analogs in Diversifiable Synthesis


Simpler pyrimidine-5-carbaldehydes, such as the non-chlorinated 2-(methylthio)pyrimidine-5-carbaldehyde, lack the C4 chlorine handle required for subsequent SNAr diversification, severely limiting their utility in convergent synthetic routes . Conversely, the absence of the C5 aldehyde in 4-chloro-2-(methylthio)pyrimidine precludes aldehyde-specific transformations (e.g., reductive aminations, Wittig reactions) essential for generating extended pharmacophores . The target compound uniquely integrates all three reactive centers, enabling sequential derivatization without intermediate protection/deprotection steps—a critical factor in both medicinal chemistry campaigns and process-scale intermediate procurement.

Head-to-Head Quantitative Differentiation: 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde (148256-82-0) vs. Structural Analogs


Enhanced Lipophilicity (logP 1.7) Drives Membrane Permeability Advantage Over Non-Chlorinated Analog

The presence of a C4 chlorine atom in 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde substantially increases its calculated partition coefficient (logP = 1.7) relative to the non-chlorinated 2-(methylthio)pyrimidine-5-carbaldehyde (logP = -0.292) [1]. This 2.0 log unit difference corresponds to a ~100-fold higher lipophilicity, which directly correlates with enhanced passive membrane permeability and improved bioavailability for downstream drug candidates derived from this building block.

Lipophilicity logP Membrane permeability Drug-likeness Pyrimidine

Three Orthogonal Reactive Handles Enable Iterative Diversification Unavailable to Di-Substituted Analogs

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde possesses three chemically distinct reactive sites (C4-Cl, C2-SMe, C5-CHO) that can be sequentially addressed using orthogonal reaction conditions . In contrast, the closest analog 2-(methylthio)pyrimidine-5-carbaldehyde offers only two reactive centers (C2-SMe and C5-CHO), while 4-chloro-2-(methylthio)pyrimidine provides only the C4-Cl and C2-SMe handles . This quantitative difference in reactive site count (3 vs. 2) translates to exponentially greater structural diversity accessible from a single intermediate.

Synthetic versatility Orthogonal reactivity SNAr Aldehyde chemistry Building block

High-Yield Synthetic Access (82.8%) Validated in Patent Literature for Scalable Procurement

The synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde via MnO₂ oxidation of the corresponding 5-hydroxymethyl precursor proceeds with an 82.8% isolated yield, as documented in U.S. Patent US8980903B2 [1]. This high-yielding transformation is operationally straightforward (CHCl₃, room temperature, overnight stirring, Celite filtration) and has been executed on a 13.7 g scale, demonstrating practical scalability. In comparison, analogous oxidations of other pyrimidinemethanol derivatives often require more forcing conditions or deliver lower yields due to competitive side reactions.

Synthetic yield Process chemistry Scalability Pyrimidine-5-carbaldehyde Oxidation

Commercially Available at 95% Purity with Full Analytical Characterization Supporting Reproducible Research

4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde is routinely available from multiple reputable vendors at ≥95% purity, with batch-specific QC data including ¹H NMR and HPLC provided upon request . In contrast, less common analogs such as 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile are often supplied at lower purity (e.g., 95% nominal but with limited analytical characterization) or with longer lead times due to custom synthesis requirements. The consistent commercial availability of high-purity material minimizes batch-to-batch variability in downstream SAR studies.

Purity Quality control NMR HPLC Procurement

Validated Intermediate for CDK4/6 Inhibitor Scaffolds: Direct Link to Clinically Relevant Kinase Programs

U.S. Patent US8980903B2 explicitly describes the use of 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde (referred to as 'compound 224') as a key intermediate in the synthesis of fused pyrimidine-based cell cycle inhibitors targeting CDK4 and CDK6 [1]. These kinases are validated clinical targets for breast cancer therapy (e.g., palbociclib, ribociclib). In contrast, the non-chlorinated analog 2-(methylthio)pyrimidine-5-carbaldehyde is primarily utilized as a generic aldehyde building block for Schiff base formation and lacks documented integration into clinically relevant kinase inhibitor programs .

CDK4/6 inhibitor Kinase inhibitor Cell cycle Cancer Intermediate

Optimal Procurement and Research Applications for 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde (CAS 148256-82-0)


Medicinal Chemistry: Synthesis of CDK4/6 and Other Kinase Inhibitor Scaffolds

Utilize the C5 aldehyde for hydrazone or oxime formation, the C4 chlorine for SNAr with diverse amines, and the C2 methylthio group for subsequent oxidation/displacement to access 2-substituted pyrimidines. This three-point diversification strategy is validated in U.S. Patent US8980903B2 for generating potent cell cycle inhibitors .

Steroidal Antiandrogen Development for Prostate Cancer Therapy

Employ 4-Chloro-2-(methylthio)pyrimidine-5-carbaldehyde as an intermediate in the synthesis of steroidal antiandrogen compounds. Literature reports confirm that derivatives synthesized from this building block exhibit potent anti-prostate cancer activity in pharmacological studies .

Agrochemical Discovery: Next-Generation Crop Protection Agents

Leverage the reactive aldehyde and chloro groups to construct pyrimidine-based herbicides or fungicides. The compound's moderate lipophilicity (logP 1.7) and three reactive handles make it an attractive scaffold for generating diverse agrochemical libraries .

Chemical Biology: Covalent Probe and PROTAC Linker Synthesis

The C5 aldehyde enables reversible imine formation with lysine residues for covalent inhibitor design, while the C4 chloro group facilitates conjugation to E3 ligase ligands for PROTAC development. The balanced lipophilicity (logP 1.7) supports membrane permeability of final conjugates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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